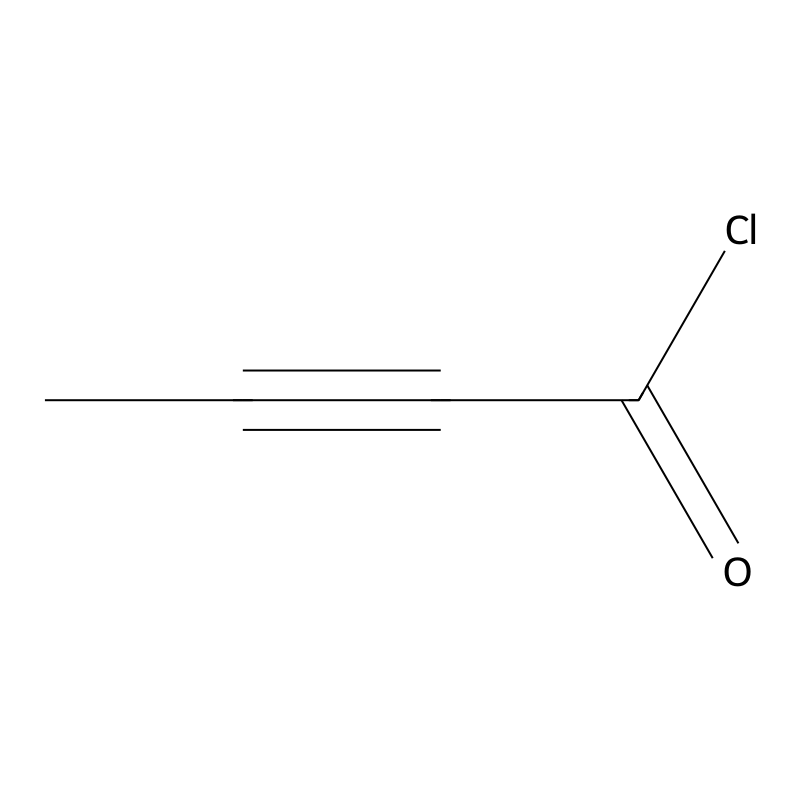

2-Butynoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Modifying Cellulose for Material Science Applications

- Cellulose is a natural polymer with vast potential for use in advanced materials. Researchers have explored using 2-butynoyl chloride as a precursor to modify cellulose properties. A study by Köhler and Heinze (2007) demonstrated the acylation of cellulose with 2-furoyl chloride, a derivative of 2-butynoyl chloride, to create cellulose furoates [1]. This process, facilitated by ionic liquids, allows for the creation of cellulose derivatives under mild conditions, opening doors for the development of novel bio-based materials.

[1] Köhler, D., & Heinze, T. (2007). Efficient synthesis of cellulose esters via acylation in ionic liquids. Cellulose, 14(1), 87-98.

Developing Greener Separation Processes

- Industrial processes often rely on harsh chemicals and high energy consumption. 2-Butynoyl chloride derivatives have potential applications in developing more sustainable separation techniques. Research by Esfahani et al. (2020) explored choline chloride-based deep eutectic solvents derived from 2-butynoyl chloride for separating butanol from azeotropic mixtures [2]. This research highlights the potential of these chloride derivatives in designing greener separation processes, aligning with the goals of green chemistry.

[2] Esfahani, Y., Khoshsima, M., & Pazuki, G. (2020). Choline chloride-based deep eutectic solvents for extractive desulfurization of liquid fuels: A review. RSC Advances, 10(12), 7042-7063.

2-Butynoyl chloride, also known as 2-butenoyl chloride or crotonyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 104.535 g/mol. It is characterized by a carbon-carbon triple bond adjacent to a carbonyl group, making it a member of the acyl chloride family. The compound appears as a colorless to light yellow liquid and is known for its reactivity, particularly with water, which leads to hydrolysis and the formation of crotonic acid .

- Hydrolysis: When exposed to water, it hydrolyzes to form crotonic acid and hydrochloric acid:

- Nucleophilic Substitution: The carbonyl carbon in 2-butenoyl chloride is electrophilic and can react with nucleophiles such as alcohols, amines, or thiols to form esters, amides, or thioesters, respectively.

- Addition Reactions: Due to the presence of the double bond, it can undergo addition reactions with various reagents, including hydrogen halides and organometallic compounds.

Several methods exist for synthesizing 2-butenoyl chloride:

- From Crotonic Acid: Crotonic acid can be converted into 2-butenoyl chloride by reacting it with thionyl chloride or oxalyl chloride. This method typically involves heating the acid with the chlorinating agent under reflux conditions.

- Via Alkylation: Another approach involves the alkylation of acetylene with an appropriate acylating agent in the presence of a catalyst.

- Direct Chlorination: Chlorination of butyric acid followed by dehydration can yield 2-butenoyl chloride .

2-Butynoyl chloride has several applications in organic synthesis:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Chemical Manufacturing: It is utilized in the production of polymers and other chemical compounds due to its reactive nature.

- Reagent in Organic Chemistry: Its ability to form esters and amides makes it valuable in organic reactions involving nucleophiles .

Research on interaction studies involving 2-butenoyl chloride primarily focuses on its reactivity with biological molecules. Its interactions with nucleophiles such as amino acids have been noted, which may lead to protein modifications. These interactions could potentially impact enzyme activity or cellular signaling pathways. Further studies are needed to elucidate specific biological interactions and their implications .

Several compounds share structural similarities with 2-butenoyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butyryl Chloride | C4H7ClO | Saturated acyl chloride; less reactive than 2-butenoyl chloride. |

| Propionyl Chloride | C3H5ClO | Shorter carbon chain; used in similar synthetic applications. |

| Acetyl Chloride | C2H3ClO | Smaller size; widely used as a reagent in organic synthesis. |

| Crotonic Acid | C4H6O2 | Non-chlorinated version; used in various biochemical applications. |

The uniqueness of 2-butenoyl chloride lies in its unsaturation (presence of double bond) combined with an acyl chloride functionality, allowing for diverse reactivity compared to its saturated counterparts like butyryl chloride .